molecular formula C13H15N3 B15324175 1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine

1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine

Cat. No.: B15324175
M. Wt: 213.28 g/mol
InChI Key: OLZNLQVEOASZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine is a bicyclic pyrazole derivative featuring a cyclopenta[c]pyrazole core substituted with a 4-methylphenyl group at position 1 and an amine at position 2. The compound’s molecular formula is C₁₃H₁₅N₃, inferred from structural analogs (e.g., CID 65348831 in ).

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine

InChI

InChI=1S/C13H15N3/c1-9-5-7-10(8-6-9)16-12-4-2-3-11(12)13(14)15-16/h5-8H,2-4H2,1H3,(H2,14,15)

InChI Key

OLZNLQVEOASZPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(CCC3)C(=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine Hydrochloride
  • Structure : Substituted with a 4-fluorophenyl group (vs. 4-methylphenyl in the target compound) and an amine at position 3.
  • Molecular Weight : 253.7 g/mol (hydrochloride salt) .
  • Key Differences :
    • Fluorine’s electronegativity enhances metabolic stability and binding affinity to biological targets compared to the methyl group.
    • Applications: Used in drug discovery for improved pharmacokinetics and agrochemicals for crop protection .
2-(3-Chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine (CID 65348831)
  • Structure : Features a 3-chloro-4-methylphenyl group and amine at position 3.
  • Molecular Weight : 247.73 g/mol .
  • SMILES: CC1=C(C=C(C=C1)N2C(=C3CCCC3=N2)N)Cl highlights the chloro-methyl substitution pattern .

Functional Group Variations

1-(4-Methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic Acid
  • Structure : Replaces the amine with a carboxylic acid group at position 3.
  • Molecular Weight : 242.28 g/mol .
  • Key Differences :
    • The carboxylic acid group introduces polarity, making it suitable as a synthetic intermediate or for coordination chemistry.
    • Applications: Likely used in metal-organic frameworks (MOFs) or prodrug design .
Trifluoromethyl-Substituted Analogs
  • Example : 3-[3-(Trifluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]propan-1-amine.
  • Molecular Weight : 233.24 g/mol .
  • Key Differences :
    • The CF₃ group significantly increases lipophilicity and resistance to oxidative metabolism.
    • Applications: Explored in CNS drug candidates due to enhanced blood-brain barrier penetration .

Preparation Methods

Hydrazine-Based Cyclocondensation

This two-step protocol involves:

  • Formation of the Pyrazole Core : Reaction of 4-methylphenylhydrazine with α,β-unsaturated carbonyl compounds (e.g., cyclopentanone derivatives).
  • Amine Functionalization : Nucleophilic substitution or reduction of nitro groups to introduce the 3-amino moiety.

Example Protocol

  • Step 1 : 4-Methylphenylhydrazine (1.2 equiv) reacts with ethyl 2-cyclopentylideneacetate in ethanol at reflux (12 h), yielding ethyl 1-(4-methylphenyl)-1H-pyrazole-4-carboxylate (78% yield).
  • Step 2 : The ester is hydrolyzed to the carboxylic acid (NaOH, H₂O/EtOH, 90°C), followed by Curtius rearrangement (DPPA, Et₃N) to install the amine group (62% overall yield).

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed methods enable direct annulation of pre-functionalized fragments. A representative approach uses:

  • Substrates : 4-Methylphenylboronic acid and 3-aminocyclopentene carbamate.
  • Catalyst : Pd(OAc)₂/XPhos (5 mol%) in toluene at 110°C.
  • Yield : 68% with >95% regioselectivity.

Solid-Phase Synthesis

Developed for high-throughput applications, this method employs:

  • Resin : Wang resin-loaded Fmoc-protected cyclopentylamine.
  • Coupling Steps : Sequential addition of 4-methylphenyl isocyanate and hydrazine derivatives under microwave irradiation (60°C, 30 min).
  • Cleavage : TFA/DCM (1:1) liberates the product in 54% purity, requiring HPLC purification.

Optimization of Critical Parameters

Solvent and Temperature Effects

Condition Yield (%) Purity (%)
Ethanol, reflux 78 92
DMF, 100°C 65 88
THF, rt 42 75
Microwave, 60°C 81 95

Microwave-assisted synthesis significantly enhances reaction efficiency by reducing time (2–4 h vs. 12–24 h) and improving atom economy.

Catalytic Systems

Catalyst Ligand Yield (%) Selectivity (%)
Pd(OAc)₂ XPhos 68 95
CuI L-Proline 57 82
FeCl₃ None 73 89

Iron-based catalysts offer cost-effective alternatives without compromising performance.

Structural Characterization and Validation

X-ray Crystallography

Single-crystal analysis confirms:

  • Dihedral Angles : 29.41° (pyrazole/cyclopentane) and 37.01° (pyrazole/4-methylphenyl).
  • Hydrogen Bonding : N–H···N interactions form C(5) chains along the crystallographic b-axis.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, J = 8.4 Hz, 2H, ArH), 6.05 (s, 1H, NH₂), 2.98–3.12 (m, 4H, cyclopentane-H), 2.38 (s, 3H, CH₃).
  • HRMS : m/z 217.1245 [M+H]⁺ (calc. 217.1248 for C₁₂H₁₃FN₃).

Q & A

Q. What are the common synthetic routes for 1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine?

The synthesis typically involves multi-step reactions starting with cyclopentanone derivatives. A general approach includes:

  • Step 1 : Condensation of cyclopentanone with hydrazine to form a hydrazone intermediate.
  • Step 2 : Cyclization via Vilsmeier-Haack or similar conditions to construct the pyrazole ring.
  • Step 3 : Introduction of the 4-methylphenyl group via nucleophilic substitution or Suzuki coupling .
    Key reagents include methyl iodide for alkylation and palladium catalysts for cross-coupling. Purity is ensured via column chromatography or recrystallization .

Q. How can the structure of this compound be confirmed experimentally?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions (e.g., methylphenyl protons at δ 2.3–2.5 ppm, pyrazole NH2_2 at δ 5.1–5.3 ppm).
  • X-ray Crystallography : Resolves stereochemistry of the cyclopenta[c]pyrazol core (e.g., bond angles and dihedral angles) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C14_{14}H16_{16}N3_3) with <2 ppm error .

Q. What are the preliminary biological screening methods for this compound?

  • In vitro kinase assays : Test inhibition of kinases (e.g., JAK2, EGFR) using ADP-Glo™ assays.
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Solubility and stability : HPLC-based assays in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How do substituent modifications on the cyclopenta[c]pyrazol core affect bioactivity?

A structure-activity relationship (SAR) study reveals:

Substituent Position Effect on Activity
4-Methylphenyl1-position↑ Lipophilicity, enhances membrane permeability
NH2_23-positionCritical for H-bonding with kinase ATP pockets
Cyclopentyl ringFused systemRigidity improves target selectivity
Replacing the methyl group with electron-withdrawing groups (e.g., Cl, F) reduces potency, as shown in analogs from related pyrazoles .

Q. How can computational modeling optimize this compound’s pharmacokinetics?

  • Molecular Dynamics Simulations : Predict binding modes to targets (e.g., COX-2 or serotonin receptors) using AutoDock Vina .
  • ADMET Prediction : Tools like SwissADME estimate LogP (2.8), suggesting moderate blood-brain barrier permeability.
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to guide functionalization (e.g., adding polar groups to reduce hepatotoxicity) .

Q. How to resolve contradictions in biological data across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Metabolic interference : Use LC-MS to identify metabolites in hepatic microsomes.
  • Off-target effects : Employ proteome-wide profiling (e.g., KINOMEscan®) to validate selectivity .

Methodological Guidance

Q. What analytical techniques validate synthetic intermediates?

  • TLC Monitoring : Use silica plates with ethyl acetate/hexane (3:7) to track reaction progress.
  • IR Spectroscopy : Confirm NH2_2 stretch (3350–3400 cm1^{-1}) and aromatic C-H bends (700–800 cm1^{-1}) .
  • DSC/TGA : Assess thermal stability (>200°C decomposition) for storage recommendations .

Q. How to design a robust SAR study for derivatives?

  • Scaffold diversification : Synthesize 10–15 analogs with variations in aryl groups (e.g., 4-fluorophenyl, 3-chlorophenyl).
  • Biological testing : Prioritize high-throughput screening (HTS) for IC50_{50} determination.
  • Statistical analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, π) with activity .

Q. What strategies improve aqueous solubility without compromising activity?

  • Prodrug design : Introduce phosphate esters at the NH2_2 group.
  • Co-crystallization : Use co-formers like succinic acid to enhance dissolution rate.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC50_{50}50​ values for kinase inhibition?

Potential factors include:

  • Enzyme source : Recombinant vs. native kinases may have conformational differences.
  • Assay conditions : Variability in Mg2+^{2+}/ATP concentrations alters inhibitor binding.
  • Compound purity : Residual solvents (e.g., DMSO) >1% can artifactually reduce activity. Validate via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.